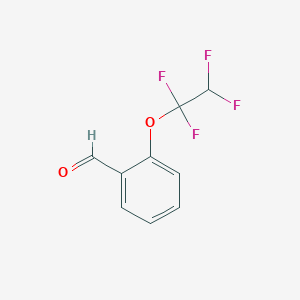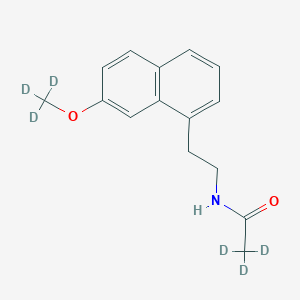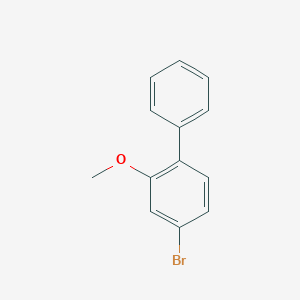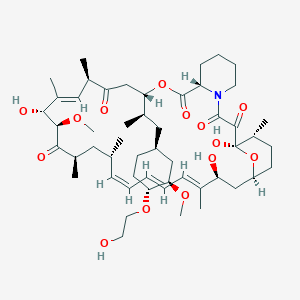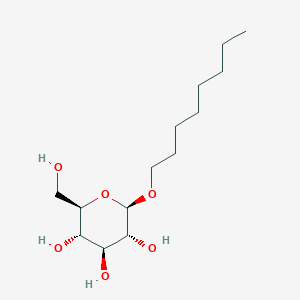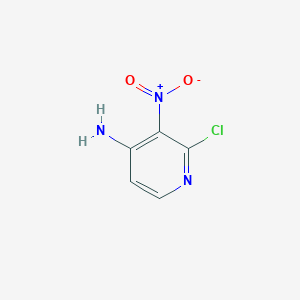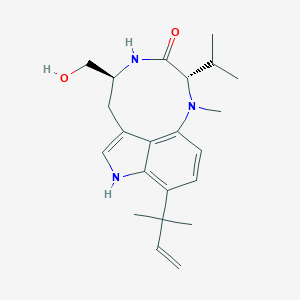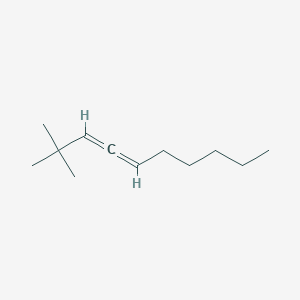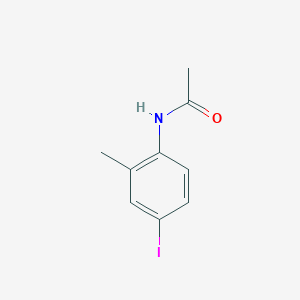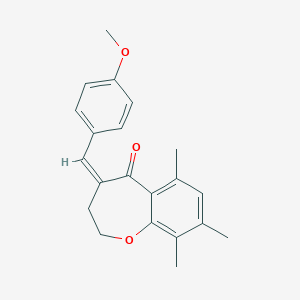
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one, also known as DMBO, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMBO is a benzoxepinone derivative that has been synthesized through various methods and has shown promising results in several areas of research.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one is not fully understood, but it has been proposed that 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in cell proliferation, oxidative stress, and inflammation.
Effets Biochimiques Et Physiologiques
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the inhibition of pro-inflammatory cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one in lab experiments is its high purity and ease of synthesis. 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has also been shown to exhibit potent activity against several biological targets, making it a promising compound for further research. However, one limitation of using 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Orientations Futures
There are several future directions for research on 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one, including further studies on its mechanism of action, its potential applications in cancer therapy, and its neuroprotective effects. Additionally, the development of more efficient synthesis methods and the exploration of 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one derivatives may lead to the discovery of more potent and selective compounds. Overall, 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has shown great potential as a valuable tool for scientific research.
Méthodes De Synthèse
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one can be synthesized through several methods, including the reaction of 4-methoxybenzaldehyde with 3,4-dihydro-6,8,9-trimethyl-1H-benzo[e]pyran-2,5-dione in the presence of a catalytic amount of piperidine. Another method involves the reaction of 4-methoxybenzaldehyde with 3,4-dihydro-6,8,9-trimethyl-1H-benzo[e]pyran-2,5-dione in the presence of sodium methoxide. Both methods have been reported to yield 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one with high purity.
Applications De Recherche Scientifique
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been studied for its potential applications in several areas of scientific research, including cancer research, neuroprotection, and anti-inflammatory activity. 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has also been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. Additionally, 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
124392-68-3 |
|---|---|
Nom du produit |
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one |
Formule moléculaire |
C21H22O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(4Z)-4-[(4-methoxyphenyl)methylidene]-6,8,9-trimethyl-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C21H22O3/c1-13-11-14(2)19-20(22)17(9-10-24-21(19)15(13)3)12-16-5-7-18(23-4)8-6-16/h5-8,11-12H,9-10H2,1-4H3/b17-12- |
Clé InChI |
TUPADJLQVBXVPH-ATVHPVEESA-N |
SMILES isomérique |
CC1=CC(=C2C(=C1C)OCC/C(=C/C3=CC=C(C=C3)OC)/C2=O)C |
SMILES |
CC1=CC(=C2C(=C1C)OCCC(=CC3=CC=C(C=C3)OC)C2=O)C |
SMILES canonique |
CC1=CC(=C2C(=C1C)OCCC(=CC3=CC=C(C=C3)OC)C2=O)C |
Synonymes |
1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((4-methoxyphenyl)methylene)-6,8 ,9-trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



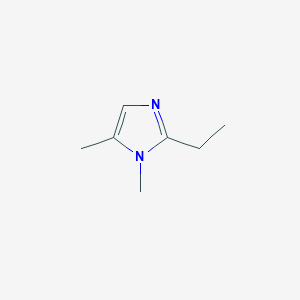
![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)
![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)
